molecular formula C26H27N3O3S B11633017 2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide

2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide

Cat. No.: B11633017
M. Wt: 461.6 g/mol
InChI Key: YYTVKGQDZOEZHU-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide is unique due to its combination of a quinazoline core, spiro linkage, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H27N3O3S/c1-32-20-12-6-5-11-19(20)29-24(31)22-23(28-25(29)33-16-21(27)30)18-10-4-3-9-17(18)15-26(22)13-7-2-8-14-26/h3-6,9-12H,2,7-8,13-16H2,1H3,(H2,27,30)

InChI Key

YYTVKGQDZOEZHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N

Origin of Product

United States

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